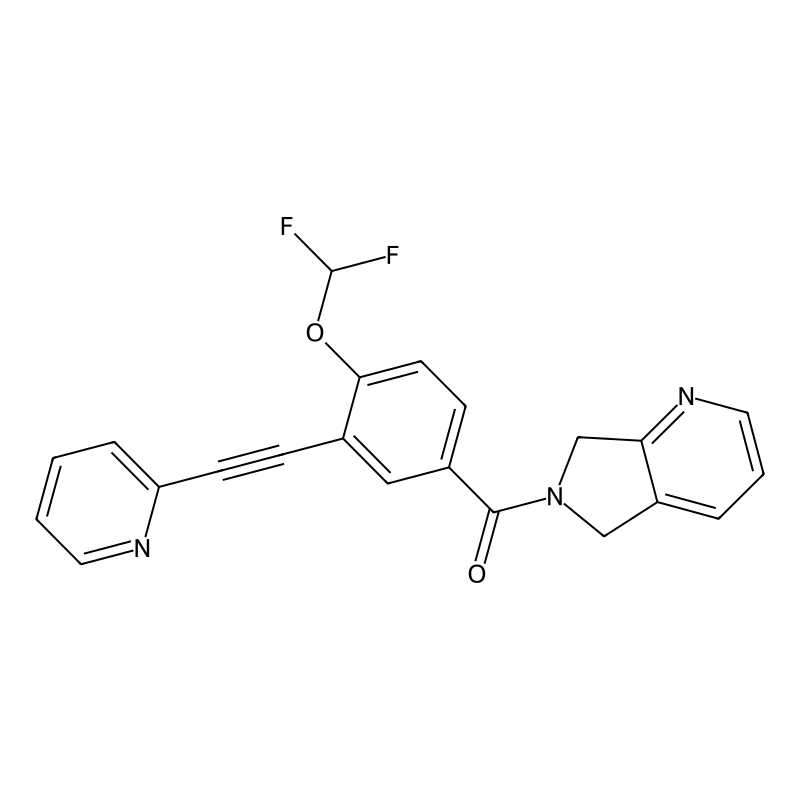GRN-529

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
GRN-529 is a pharmaceutical compound developed as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This compound is notable for its potential therapeutic applications in treating various neuropsychiatric disorders, including autism spectrum disorders and depression. GRN-529 functions by binding to the mGluR5 receptor, thereby altering its activity without directly blocking the receptor's primary binding site, which distinguishes it from traditional antagonists .
GRN-529 acts as a negative allosteric modulator (NAM) of mGluR5 []. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's ability to activate downstream signaling pathways even when glutamate is bound []. The specific mechanism by which GRN-529 interacts with mGluR5 and alters its activity is still under investigation [].
Selective Negative Allosteric Modulator of mGluR5 Receptor
GRN-529 acts as a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). These receptors are a type of glutamate receptor, a major excitatory neurotransmitter in the brain . Negative allosteric modulators don't directly activate the receptor but instead reduce its overall activity. In the case of mGluR5, GRN-529 binding reduces the receptor's ability to respond to glutamate, potentially leading to altered brain signaling ().
Potential Therapeutic Applications
Research suggests that GRN-529 may have therapeutic applications in neurological disorders associated with excessive mGluR5 activity. Studies have explored its potential role in treating conditions like:
GRN-529 exhibits significant biological activity primarily through its modulation of mGluR5. Research indicates that GRN-529 effectively reduces repetitive behaviors in animal models, particularly in BTBR mice, which are used as a model for autism spectrum disorders. The compound has shown promise in enhancing social interaction and reducing anxiety-related behaviors without inducing sedation .
Mechanism of Action:- Allosteric Modulation: By binding to an allosteric site on mGluR5, GRN-529 alters receptor conformation and function, leading to decreased receptor signaling associated with various neuropsychiatric symptoms.
The synthesis of GRN-529 has been optimized for scalability and efficiency. The key steps include:
- Starting Materials: Utilization of easily available phenolic precursors.
- Reaction Conditions: Employing various bases and solvents to achieve optimal yields during difluoromethylation and coupling reactions.
- Purification: Final products are purified using techniques like flash column chromatography to isolate GRN-529 in high purity .
GRN-529 has potential applications in treating several neuropsychiatric conditions due to its action on mGluR5. These applications include:
- Autism Spectrum Disorders: Targeting repetitive behaviors and social interaction deficits.
- Depression: Showing antidepressant-like effects in preclinical models .
- Anxiety Disorders: Potentially reducing anxiety symptoms without sedation.
Studies have demonstrated that GRN-529 interacts specifically with mGluR5 receptors, showing a dose-dependent relationship between receptor occupancy and behavioral outcomes in animal models. The compound's ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .
Notable Findings:- GRN-529 significantly reduces self-grooming behaviors in BTBR mice, suggesting its potential role in addressing autism-related symptoms.
- It achieves substantial receptor occupancy (50% to 90%) at effective doses, correlating with observed behavioral improvements .
Several compounds share structural or functional similarities with GRN-529, particularly those acting as negative allosteric modulators of mGluR5. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| 2-Methyl-6-(Phenylethynyl)pyridine | Negative allosteric modulation | First identified mGluR5 antagonist; broad effects |
| 3-(2-Methyl-4-thiazolyl)ethynylpyridine | Negative allosteric modulation | Similar efficacy profile; different structural features |
| VU0409106 | Negative allosteric modulation | Distinct pharmacokinetic properties |
GRN-529 is unique due to its specific design for targeting mGluR5 with a favorable safety profile and potential for treating complex neuropsychiatric disorders without sedative effects .








